2,6,6-Trimethyl-1-(4-phenoxyphenyl)-5,6,7-trihydroindol-4-one
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Overview
Description
2,6,6-Trimethyl-1-(4-phenoxyphenyl)-5,6,7-trihydroindol-4-one is a complex organic compound with the molecular formula C23H23NO2 This compound is characterized by its unique structure, which includes a phenoxyphenyl group attached to a trihydroindol-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyl-1-(4-phenoxyphenyl)-5,6,7-trihydroindol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where phenoxybenzoyl chloride reacts with the indole core in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Modifications: The final steps may involve methylation and reduction reactions to achieve the desired trimethyl and trihydro modifications on the indole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethyl-1-(4-phenoxyphenyl)-5,6,7-trihydroindol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Electrophilic substitution reactions can occur on the phenoxyphenyl group, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination, and concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,6,6-Trimethyl-1-(4-phenoxyphenyl)-5,6,7-trihydroindol-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6,6-Trimethyl-1-(4-phenoxyphenyl)-5,6,7-trihydroindol-4-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde
- Bis(alkoxyheteromonocycle)carbomonocycle
- Oils, castoreum
Uniqueness
2,6,6-Trimethyl-1-(4-phenoxyphenyl)-5,6,7-trihydroindol-4-one is unique due to its specific structural features, such as the phenoxyphenyl group and the trihydroindol-4-one core. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,6,6-trimethyl-1-(4-phenoxyphenyl)-5,7-dihydroindol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-16-13-20-21(14-23(2,3)15-22(20)25)24(16)17-9-11-19(12-10-17)26-18-7-5-4-6-8-18/h4-13H,14-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRABNJZLAOVDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=C(C=C3)OC4=CC=CC=C4)CC(CC2=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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